Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine
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Overview
Description
Endo-N,9-dimethyl-9-azabicyclo[331]nonan-3-amine is a bicyclic amine compound with the molecular formula C10H20N2 It is a derivative of the azabicyclo[331]nonane structure, which is known for its rigidity and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclic core structure, azabicyclo[3.3.1]nonane.
Amine Introduction: The amine group is introduced through reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine: A similar compound with a single methyl group at the nitrogen position.
Endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate: A derivative with an acetate group.
Uniqueness
Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups at the nitrogen positions enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
(1R,5S)-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine |
InChI |
InChI=1S/C10H20N2/c1-11-8-6-9-4-3-5-10(7-8)12(9)2/h8-11H,3-7H2,1-2H3/t8?,9-,10+ |
InChI Key |
PHJLVSUDZVBSFQ-PBINXNQUSA-N |
Isomeric SMILES |
CNC1C[C@H]2CCC[C@@H](C1)N2C |
Canonical SMILES |
CNC1CC2CCCC(C1)N2C |
Origin of Product |
United States |
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